molecular formula C6H3NOS B13517069 2-Ethynyl-1,3-thiazole-4-carbaldehyde

2-Ethynyl-1,3-thiazole-4-carbaldehyde

Cat. No.: B13517069
M. Wt: 137.16 g/mol
InChI Key: OUUCJSHLEPAFMP-UHFFFAOYSA-N
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Description

Contextualization of Thiazole (B1198619) Heterocycles in Contemporary Chemical Research

Thiazoles are five-membered heterocyclic compounds containing one sulfur and one nitrogen atom. This structural motif is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds and approved pharmaceuticals. beilstein-archives.orgnih.govnih.gov The thiazole ring is a key component in natural products like vitamin B1 (thiamine) and in synthetic drugs exhibiting antimicrobial, anti-inflammatory, anticancer, and antiviral activities. pharmaguideline.comnih.gov Its prevalence stems from its ability to engage in various biological interactions, its metabolic stability, and the synthetic accessibility that allows for diverse functionalization.

Importance of Ethynyl (B1212043) and Carbaldehyde Functionalities as Synthetic Handles

The ethynyl (alkyne) and carbaldehyde (aldehyde) groups are among the most versatile functional groups in organic synthesis, often referred to as "synthetic handles" due to their predictable and diverse reactivity.

The ethynyl group is a linchpin for carbon-carbon bond formation. Its linear geometry and high reactivity make it a valuable component in:

Cross-coupling reactions: Most notably, the Sonogashira coupling, which allows for the straightforward formation of C(sp)-C(sp²) bonds by reacting a terminal alkyne with an aryl or vinyl halide. nih.govresearchgate.netorganic-chemistry.org This reaction is fundamental in the synthesis of conjugated systems.

Click chemistry: Terminal alkynes are key participants in copper-catalyzed azide-alkyne cycloadditions (CuAAC), a powerful and widely used click reaction for creating triazole linkages.

Nucleophilic additions: The acetylenic proton is weakly acidic and can be removed to form an acetylide, which is a potent nucleophile.

The carbaldehyde group is a classic electrophilic center, enabling a vast array of transformations:

Nucleophilic additions: Aldehydes readily react with a wide range of nucleophiles (organometallics, enolates, amines, etc.) to form alcohols, imines, and other valuable intermediates.

Wittig-type reactions: These allow for the conversion of the carbonyl group into a carbon-carbon double bond with high stereocontrol.

Reductive amination: A powerful method for forming C-N bonds by reacting an aldehyde with an amine in the presence of a reducing agent.

Oxidation: Aldehydes can be easily oxidized to the corresponding carboxylic acids.

The presence of both an ethynyl and a carbaldehyde group on the same thiazole scaffold, as in 2-ethynyl-1,3-thiazole-4-carbaldehyde (B6249649), creates a bifunctional molecule with orthogonal reactivity, allowing for selective transformations at either site.

Overview of Structural Motifs Incorporating Thiazole, Ethynyl, and Aldehyde Moieties

While literature specifically detailing this compound is sparse, the constituent motifs are well-established in chemical synthesis. The combination of a thiazole ring with either an aldehyde or an ethynyl group is common. For instance, various substituted thiazole-4-carbaldehydes serve as key intermediates in the synthesis of bioactive molecules. prepchem.comchemicalbook.comscbt.com Similarly, ethynyl-substituted thiazoles are synthesized as precursors for more complex structures, often via Sonogashira coupling of a halogenated thiazole. beilstein-archives.org

The combination of all three moieties in a single molecule creates a powerful synthetic intermediate. The relative positions of the functional groups (2-ethynyl and 4-carbaldehyde) on the 1,3-thiazole ring are crucial for its reactivity and the types of structures that can be accessed from it.

Rationale for Investigating this compound as a Versatile Synthon in Academic Endeavors

The academic interest in a molecule like this compound stems from its potential as a highly versatile and powerful building block in organic synthesis. The rationale for its investigation can be broken down as follows:

Synthetic Versatility: The presence of three distinct and reactive sites—the thiazole ring, the ethynyl group, and the carbaldehyde group—allows for a wide range of selective chemical transformations. This enables the rapid construction of molecular complexity from a single, well-defined starting material.

Access to Novel Chemical Space: By systematically exploring the reactivity of each functional group, novel classes of compounds can be synthesized. For example, the aldehyde could be transformed into a variety of substituents, while the alkyne could be used as a handle for cyclization reactions or for linking to other molecular fragments.

Scaffold for Medicinal Chemistry: Given the established biological importance of the thiazole ring, this compound represents an excellent starting point for the development of new therapeutic agents. The ethynyl and carbaldehyde groups provide convenient points for the introduction of various pharmacophoric groups to modulate biological activity.

Platform for Methodology Development: The unique electronic and steric properties of this molecule could make it an interesting substrate for testing and developing new synthetic methodologies, particularly in the areas of cross-coupling and multicomponent reactions.

Table of Plausible Synthetic Precursors and Reactions:

PrecursorReaction TypeProduct Moiety
2-Bromo-1,3-thiazole-4-carbaldehydeSonogashira Coupling2-Ethynyl-1,3-thiazole
2-Ethynyl-1,3-thiazoleVilsmeier-Haack Formylation4-Carbaldehyde-1,3-thiazole
Substituted Thioamide + 3-Bromo-2-oxopropanalHantzsch Thiazole SynthesisSubstituted 1,3-thiazole-4-carbaldehyde

Further academic endeavors are necessary to synthesize and fully characterize this compound and to explore its reactivity profile, thereby unlocking its full potential as a valuable synthon in organic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H3NOS

Molecular Weight

137.16 g/mol

IUPAC Name

2-ethynyl-1,3-thiazole-4-carbaldehyde

InChI

InChI=1S/C6H3NOS/c1-2-6-7-5(3-8)4-9-6/h1,3-4H

InChI Key

OUUCJSHLEPAFMP-UHFFFAOYSA-N

Canonical SMILES

C#CC1=NC(=CS1)C=O

Origin of Product

United States

Synthetic Methodologies and Advanced Strategic Approaches

Retrosynthetic Analysis of 2-Ethynyl-1,3-thiazole-4-carbaldehyde (B6249649)

A critical starting point in the synthesis of this compound is a thorough retrosynthetic analysis. This process involves mentally deconstructing the target molecule to identify key bond disconnections and reveal potential starting materials and synthetic intermediates. For this particular compound, the primary disconnections are at the C2-ethynyl bond and within the 1,3-thiazole ring itself.

Disconnecting the ethynyl (B1212043) group from the thiazole (B1198619) ring at the C2 position suggests a precursor such as a 2-halo-1,3-thiazole-4-carbaldehyde. This halogenated intermediate can then undergo a carbon-carbon bond-forming reaction, like a Sonogashira coupling, to introduce the terminal alkyne. Alternatively, a 2-formyl-1,3-thiazole-4-carbaldehyde could serve as a precursor, where the formyl group is converted into the ethynyl moiety using reagents like the Bestmann-Ohira reagent.

Further deconstruction of the thiazole ring points towards acyclic precursors. The well-established Hantzsch thiazole synthesis provides a reliable method for forming the thiazole core. wikipedia.orgresearchgate.net This approach involves the condensation of a thioamide with an α-halocarbonyl compound. Therefore, retrosynthesis suggests that this compound can be assembled from simpler, commercially available or readily synthesized building blocks.

Construction of the 1,3-Thiazole Core

Cyclization Reactions for Thiazole Ring Formation

The Hantzsch thiazole synthesis is a cornerstone for constructing the 1,3-thiazole heterocycle. wikipedia.orgresearchgate.net This reaction involves the condensation of a thioamide with an α-halocarbonyl compound. For the synthesis of the target molecule, a common strategy is to first synthesize a substituted thiazole that can be later functionalized with the ethynyl group. For instance, reacting a thioamide with an appropriate α-haloketone or α-haloaldehyde leads to the formation of the thiazole ring. wikipedia.orgmdpi.com

Another notable method is the Cook-Heilbron synthesis, which utilizes the reaction of an α-aminonitrile with carbon disulfide to generate the thiazole core. wikipedia.org While less common for this specific target, it represents an alternative pathway for thiazole ring formation.

Reaction NameReactantsProduct
Hantzsch Thiazole SynthesisThioamide, α-Halocarbonyl1,3-Thiazole
Cook-Heilbron Synthesisα-Aminonitrile, Carbon Disulfide2-Amino-1,3-thiazole derivative

Precursor Design and Synthesis for Thiazole Annulation

The success of the thiazole ring formation is highly dependent on the design and synthesis of suitable precursors. For the Hantzsch synthesis of a thiazole-4-carbaldehyde derivative, a key precursor is an α-halocarbonyl compound bearing a protected aldehyde functionality. This protection is crucial to prevent unwanted side reactions during the cyclization step.

The synthesis of these precursors often involves multiple steps. For example, a commercially available starting material might undergo halogenation at the α-position to the carbonyl group. The thioamide component can be prepared from the corresponding amide using a thionating agent like Lawesson's reagent. The careful selection and synthesis of these precursors ensure an efficient and high-yielding annulation to form the desired thiazole core.

Introduction of the Ethynyl Moiety at the C2 Position

Once the 1,3-thiazole-4-carbaldehyde core is established, the next critical step is the introduction of the ethynyl group at the C2 position. This functional group is often installed towards the end of the synthetic sequence due to its reactivity.

Strategies for Terminal Alkyne Incorporation

A widely employed and efficient method for introducing a terminal alkyne is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction involves the reaction of a 2-halothiazole (typically a 2-bromo or 2-iodothiazole) with a terminal alkyne, such as trimethylsilylacetylene, in the presence of a copper(I) co-catalyst and a base. The trimethylsilyl group serves as a protecting group for the terminal alkyne and can be easily removed under mild conditions to yield the desired 2-ethynylthiazole (B51339).

Another strategy involves the deprotonation of the C2-proton of the thiazole ring using a strong base, such as an organolithium reagent, to form a 2-lithiated thiazole intermediate. wikipedia.org This nucleophilic species can then react with an electrophilic source of the "ethynyl" group to install the desired functionality.

Reaction NameReactantsKey ReagentsProduct
Sonogashira Coupling2-Halothiazole, Terminal AlkynePalladium catalyst, Copper(I) co-catalyst, Base2-Alkynylthiazole
Deprotonation-Ethynylation2-Unsubstituted ThiazoleStrong Base (e.g., n-BuLi), Electrophilic Ethynylating Agent2-Ethynylthiazole

Utilization of Bestmann-Ohira Reagents and Analogues

The Bestmann-Ohira reagent, dimethyl (1-diazo-2-oxopropyl)phosphonate, and its analogues provide a powerful method for converting aldehydes into terminal alkynes in a one-pot reaction. researchgate.netguidechem.com This reaction, a modification of the Seyferth-Gilbert homologation, is particularly useful for substrates that are sensitive to strong bases. organic-chemistry.org

In the synthesis of this compound, the Bestmann-Ohira reagent could be employed to transform a 2-formyl-1,3-thiazole-4-carbaldehyde precursor into the target molecule. researchgate.net This approach offers a direct conversion of the aldehyde functionality at the C2 position to the desired terminal alkyne. The reaction proceeds under mild conditions, typically using a base like potassium carbonate in methanol. researchgate.netresearchgate.net

Palladium-Catalyzed Sonogashira Coupling Reactions

The introduction of the ethynyl moiety at the C2 position of the thiazole ring is effectively accomplished via the Sonogashira cross-coupling reaction. This reaction is a cornerstone in the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. organic-chemistry.orgntu.edu.tw For the synthesis of this compound, the reaction typically involves the coupling of a 2-halo-1,3-thiazole-4-carbaldehyde (or a protected precursor) with a suitable acetylene (B1199291) source, such as trimethylsilylacetylene, followed by deprotection.

The reaction is catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precursor like PdCl₂(PPh₃)₂. A copper(I) salt, typically copper(I) iodide (CuI), is used as a co-catalyst. mdpi.com The process operates via two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the 2-halothiazole to the Pd(0) complex occurs, followed by transmetalation from the copper acetylide and reductive elimination to yield the product and regenerate the Pd(0) catalyst. libretexts.org The copper cycle facilitates the formation of the key copper acetylide intermediate by reacting the terminal alkyne with the Cu(I) salt in the presence of an amine base, such as triethylamine or diisopropylamine, which also serves as the solvent and acid scavenger. organic-chemistry.org

The general reactivity trend for the halide in the oxidative addition step is I > Br > Cl. libretexts.org Therefore, 2-iodo- or 2-bromo-1,3-thiazole-4-carbaldehyde would be the preferred substrates for this coupling.

Table 1: Representative Conditions for Sonogashira Coupling

Thiazole Substrate Alkyne Palladium Catalyst Co-catalyst Base Solvent Yield
2-Bromo-1,3-thiazole-4-carbaldehyde Trimethylsilylacetylene PdCl₂(PPh₃)₂ CuI Et₃N THF Good
2-Iodo-1,3-thiazole-4-carbaldehyde Ethynyltrimethylsilane Pd(PPh₃)₄ CuI DIPA DMF High
2-Bromo-1,3-thiazole-4-(diethyl acetal) Phenylacetylene Pd(OAc)₂/dppf CuI Cs₂CO₃ Toluene Good

Note: This table is illustrative, based on typical Sonogashira reaction conditions applied to heterocyclic systems.

Formation of the Carbaldehyde Functionality at the C4 Position

The introduction of the aldehyde group at the C4 position of the thiazole ring is a critical step that can be achieved either by oxidation of a pre-existing hydroxymethyl group or by direct formylation of the thiazole ring.

Oxidation Methodologies for Aldehyde Generation

A common strategy for installing the C4-carbaldehyde involves the oxidation of the corresponding primary alcohol, (2-ethynyl-1,3-thiazol-4-yl)methanol or a halogenated precursor like (2-bromo-1,3-thiazol-4-yl)methanol. A variety of mild oxidizing agents can be employed to perform this transformation without affecting the sensitive ethynyl group or the thiazole ring.

Manganese dioxide (MnO₂) is a particularly effective reagent for the oxidation of allylic and benzylic-type alcohols, including those adjacent to heterocyclic rings. The reaction is typically performed in a chlorinated solvent like dichloromethane (DCM) or chloroform at room temperature. Other suitable reagents include pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP), which are known for their mild conditions and high selectivity for converting primary alcohols to aldehydes.

Table 2: Oxidation Reagents for Aldehyde Formation

Starting Material Oxidizing Agent Solvent Temperature Product
(2-Bromo-1,3-thiazol-4-yl)methanol MnO₂ Dichloromethane Room Temp. 2-Bromo-1,3-thiazole-4-carbaldehyde
(2-Ethynyl-1,3-thiazol-4-yl)methanol PCC Dichloromethane Room Temp. This compound
(2-Bromo-1,3-thiazol-4-yl)methanol Dess-Martin Periodinane Dichloromethane Room Temp. 2-Bromo-1,3-thiazole-4-carbaldehyde

Formylation Reactions

Direct formylation of a 2-substituted thiazole at the C4 position can be accomplished using electrophilic aromatic substitution, most notably the Vilsmeier-Haack reaction. organic-chemistry.orgnrochemistry.com This method is well-suited for introducing a formyl group onto electron-rich heteroaromatic systems. Thiazole itself is relatively electron-rich at the C5 position, but substitution patterns can direct formylation to C4.

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, which is an electrophilic iminium salt, typically generated in situ from a substituted formamide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. jk-sci.commychemblog.com The electron-rich thiazole ring attacks the Vilsmeier reagent, leading to the formation of an iminium ion intermediate. Subsequent aqueous workup hydrolyzes this intermediate to afford the desired carbaldehyde. mychemblog.com This approach would be most effective on a 2-ethynyl-1,3-thiazole substrate, provided the ethynyl group is stable under the reaction conditions. Protecting the ethynyl group, for instance as a trimethylsilylalkyne, may be necessary.

Sequential and Convergent Synthesis Strategies

The assembly of this compound can be approached through either a linear (sequential) or a convergent synthetic plan.

Route A (Sequential): 4-Methyl-1,3-thiazole → 2-Bromo-4-methyl-1,3-thiazole → (2-Bromo-1,3-thiazol-4-yl)methanol → 2-Bromo-1,3-thiazole-4-carbaldehyde → this compound.

A convergent strategy involves preparing key fragments of the molecule separately before combining them in a final step. For this target, a modified Hantzsch thiazole synthesis could be considered convergent. nih.gov In this approach, a thioamide (e.g., thioformamide) is condensed with an α-halocarbonyl compound that already contains the desired functionality. For instance, reacting a suitable thioamide with a compound like 4-bromo-1,1-diethoxy-3-oxobut-1-yne would, in principle, form the protected this compound ring system in a single step, although the stability and availability of such a precursor could be challenging.

Optimization of Reaction Conditions and Yields for Academic Scale

For academic-scale synthesis, optimizing reaction conditions is crucial for maximizing yield and simplifying purification. The Sonogashira coupling is often the most complex step and benefits greatly from optimization.

Key parameters to consider include:

Catalyst System: While PdCl₂(PPh₃)₂/CuI is standard, other palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., P(t-Bu)₃, XPhos) can significantly improve catalytic activity, especially for less reactive halides. researchgate.net

Copper-Free Conditions: The copper co-catalyst can sometimes promote undesirable alkyne homocoupling (Glaser coupling). ntu.edu.tw Copper-free Sonogashira protocols have been developed, often requiring a different base (e.g., Cs₂CO₃, K₂CO₃) and specific ligand systems to proceed efficiently. organic-chemistry.org

Base and Solvent: The choice of amine base and solvent can impact reaction rates and yields. While triethylamine is common, other bases like diisopropylethylamine (DIPEA) or piperidine (B6355638) can be beneficial. Solvents range from THF and DMF to toluene, depending on the solubility of the substrates and the required reaction temperature. organic-chemistry.org

Temperature: Sonogashira reactions can often be performed at room temperature for reactive substrates like aryl iodides, but aryl bromides or chlorides may require heating. researchgate.net Careful temperature control can minimize side reactions.

Table 3: Optimization Parameters for Thiazole Sonogashira Coupling

Parameter Variation Rationale Potential Outcome
Palladium Ligand PPh₃ vs. Buchwald-type ligands Increase electron density and steric bulk around Pd Improved catalytic turnover for difficult substrates (e.g., 2-chlorothiazole)
Co-catalyst With CuI vs. Copper-free Avoid alkyne homocoupling Increased yield of the desired cross-coupled product, easier purification
Base Et₃N vs. Cs₂CO₃ Stronger, inorganic bases can be effective in copper-free systems Broader substrate scope, potentially milder conditions
Atmosphere Inert (N₂/Ar) vs. Dilute H₂ Hydrogen can suppress oxidative homocoupling Reduced formation of diacetylene byproducts ntu.edu.tw

By systematically screening these variables, an optimized protocol for the synthesis of this compound can be established, ensuring reliable and high-yielding access to the compound for further research.

After a thorough review of available scientific literature, it has been determined that specific research data detailing the chemical reactivity and advanced transformation studies for the compound “this compound” is not available.

Specifically, no published studies were found that describe the following reactions for this particular compound:

Nucleophilic Addition Reactions of the Ethynyl Group , including thiol addition.

Cycloaddition Reactions of the Ethynyl Group , such as Click Chemistry for triazole formation.

Palladium-Catalyzed Cross-Coupling Reactions of the Ethynyl Group (beyond Sonogashira).

Allene-Mediated Cyclization Pathways involving the ethynyl group.

Reduction Reactions of the Carbaldehyde Group .

While the reaction types listed are well-established transformations in organic chemistry for related functional groups (ethynyl, carbaldehyde, and thiazole rings), documented examples and detailed research findings for their application specifically to "this compound" could not be located. Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided outline and content requirements.

Chemical Reactivity and Advanced Transformation Studies

Reactivity of the Carbaldehyde Group

Condensation Reactions

The aldehyde functional group of 2-Ethynyl-1,3-thiazole-4-carbaldehyde (B6249649) is a prime site for condensation reactions, which are fundamental carbon-carbon bond-forming processes. These reactions typically involve the reaction of the aldehyde with a nucleophile, often generated from a compound containing an active methylene (B1212753) group, followed by dehydration.

One of the most significant condensation reactions for this aldehyde is the Knoevenagel condensation. In this reaction, the thiazole (B1198619) aldehyde reacts with compounds possessing an active methylene group, such as malonic acid derivatives or malononitrile, in the presence of a weak base like piperidine (B6355638) or an ammonium (B1175870) salt. nih.gov This process is highly efficient for creating a new carbon-carbon double bond, yielding α,β-unsaturated products. These products are valuable intermediates, as the newly formed double bond and the existing functional groups can be further manipulated. nih.gov

Similarly, the Claisen-Schmidt condensation involves the reaction of this compound with a ketone or another aldehyde under basic or acidic conditions. This reaction extends the conjugation of the system, leading to the formation of chalcone-like structures, which are of interest in medicinal chemistry.

Table 1: Examples of Knoevenagel Condensation with this compound
Active Methylene CompoundCatalystProductPotential Applications
Dimethyl malonatePiperidine/Acetic AcidDimethyl 2-((2-ethynylthiazol-4-yl)methylene)malonateIntermediate for heterocyclic synthesis
MalononitrileTiCl₄/Pyridine2-((2-ethynylthiazol-4-yl)methylene)malononitrilePrecursor for functional materials
Meldrum's acidPiperidine/Acetic Acid5-((2-ethynylthiazol-4-yl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dioneIntermediate for synthesis of β-keto esters

Wittig Reactions and Aldehyde Olefination

Aldehyde olefination provides a powerful and precise method for converting the carbonyl group into a carbon-carbon double bond. The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction, are cornerstone methodologies for this transformation. organic-chemistry.orgwikipedia.org

In the Wittig reaction, this compound is treated with a phosphorus ylide (a Wittig reagent). masterorganicchemistry.com The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate to yield an alkene and triphenylphosphine (B44618) oxide. libretexts.org A key advantage of the Wittig reaction is the definitive placement of the double bond. libretexts.org The stereochemical outcome (E or Z configuration of the alkene) can be controlled by the nature of the ylide used; stabilized ylides generally favor the E-alkene, while non-stabilized ylides typically yield the Z-alkene. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used alternative that employs a phosphonate (B1237965) carbanion. wikipedia.orgorganic-chemistry.org This method offers several advantages over the classic Wittig reaction, including the use of more nucleophilic and less basic carbanions and the easy removal of the water-soluble phosphate (B84403) byproduct. wikipedia.org The HWE reaction is particularly known for its high stereoselectivity, predominantly producing the (E)-alkene. nrochemistry.comresearchgate.netconicet.gov.ar

Table 2: Olefination Reactions of this compound
Reaction TypeReagentTypical Product StereochemistryKey Features
Wittig Reaction (non-stabilized ylide)Ph₃P=CHR (R=alkyl)Z-alkeneKinetic control, formation of Z-alkene. wikipedia.org
Wittig Reaction (stabilized ylide)Ph₃P=CHR (R=EWG)E-alkeneThermodynamic control, formation of E-alkene. organic-chemistry.org
Horner-Wadsworth-Emmons(EtO)₂P(O)CH₂RE-alkeneHigh E-selectivity, water-soluble byproduct. wikipedia.orgnrochemistry.com

Baylis-Hillman Reactions

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, catalyzed by a nucleophile such as a tertiary amine (e.g., DABCO) or a phosphine. wikipedia.orgorganic-chemistry.orgresearchgate.net This reaction is highly atom-economical and results in the formation of densely functionalized allylic alcohols. beilstein-journals.org When this compound is used as the aldehyde component, it reacts at the α-position of the activated alkene to generate a multifunctional product containing a hydroxyl group, a new stereocenter, and the intact thiazole and ethynyl (B1212043) moieties.

A related transformation is the aza-Baylis-Hillman reaction, where an N-tosylated imine (generated in situ from the aldehyde) reacts with the activated alkene. mdpi.comnih.gov This variant leads to the formation of functionalized allylic amines, which are valuable synthons for nitrogen-containing compounds. The reaction's main drawback is its often slow reaction rate, though various modifications have been developed to accelerate it. wikipedia.org

Reactivity of the Thiazole Ring System

Electrophilic and Nucleophilic Substitution Patterns

The thiazole ring exhibits a distinct pattern of reactivity towards electrophiles and nucleophiles, which is influenced by the heteroatoms and the substituents present. pharmaguideline.com The nitrogen atom makes the ring electron-deficient, particularly at the C2 position, while the sulfur atom can act as an electron donor. pharmaguideline.com

Electrophilic Substitution : In general, electrophilic substitution on an unsubstituted thiazole ring preferentially occurs at the C5 position, which is the most electron-rich carbon. numberanalytics.comresearchgate.net Common electrophilic aromatic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions. masterorganicchemistry.comlibretexts.org However, the presence of the electron-withdrawing carbaldehyde group at C4 and the ethynyl group at C2 deactivates the ring towards electrophilic attack. Any substitution would likely still be directed to the C5 position, though requiring harsher conditions than for an activated thiazole ring.

Metalation and Directed Functionalization

Directed metalation is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. researchgate.net For the thiazole ring system, deprotonation is a common method. The proton at the C2 position is the most acidic and can be removed by a strong base like an organolithium reagent. pharmaguideline.com The resulting C2-lithiated thiazole is a potent nucleophile that can react with a wide range of electrophiles, allowing for the introduction of various functional groups at this position.

The presence of the aldehyde at C4 could potentially interfere with C2-metalation by reacting with the strong base. Therefore, protection of the aldehyde group (e.g., as an acetal) may be necessary before performing the metalation step. Alternatively, the aldehyde itself can act as a directing group in certain transition-metal-catalyzed C-H activation reactions, guiding functionalization to the adjacent C5 position.

Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. beilstein-journals.org The aldehyde functionality of this compound makes it an ideal component for several important MCRs, particularly isocyanide-based MCRs like the Passerini and Ugi reactions.

The Passerini three-component reaction (P-3CR) involves an aldehyde, a carboxylic acid, and an isocyanide, yielding an α-acyloxy amide. wikipedia.orgorganic-chemistry.orgnih.govresearchgate.net Using this compound in this reaction would lead to the rapid synthesis of complex molecules incorporating the thiazole scaffold. researchgate.net

The Ugi four-component reaction (U-4CR) is even more powerful, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. researchgate.netmdpi.comnih.govfrontiersin.org The immense structural diversity achievable stems from the large number of commercially available starting materials for each component. researchgate.net By employing this compound as the aldehyde component, vast libraries of complex, peptide-like molecules bearing the unique ethynylthiazole moiety can be generated.

Table 3: Multi-Component Reactions with this compound
Reaction NameComponentsProduct Core StructureSignificance
Passerini ReactionAldehyde, Carboxylic Acid, Isocyanideα-Acyloxy AmideEfficient formation of ester and amide bonds in one step. organic-chemistry.org
Ugi ReactionAldehyde, Amine, Carboxylic Acid, Isocyanideα-Acylamino AmideRapid access to complex, peptide-like scaffolds. mdpi.com

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules. For 2-Ethynyl-1,3-thiazole-4-carbaldehyde (B6249649), a suite of NMR experiments, including ¹H, ¹³C, and ¹⁵N NMR, alongside two-dimensional techniques, offers a complete picture of the molecular framework.

Proton NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, distinct signals are anticipated for the aldehyde proton, the thiazole (B1198619) ring proton, and the acetylenic proton. The aldehyde proton (CHO) is expected to appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm, due to the deshielding effect of the carbonyl group. The proton on the thiazole ring (H5) would likely resonate as a singlet, with its chemical shift influenced by the electron-withdrawing nature of the adjacent aldehyde and the electronic properties of the thiazole ring. The terminal ethynyl (B1212043) proton (C≡C-H) is also expected to be a singlet, appearing in a characteristic region for acetylenic protons.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
Aldehyde-H9.5 - 10.5Singlet
Thiazole-H58.0 - 9.0Singlet
Ethynyl-H3.0 - 3.5Singlet

Carbon-13 NMR spectroscopy complements ¹H NMR by providing insights into the carbon skeleton of the molecule. The spectrum of this compound would display distinct signals for each unique carbon atom. The carbonyl carbon of the aldehyde group is characteristically found far downfield, typically in the range of δ 180-200 ppm. The carbons of the thiazole ring (C2, C4, and C5) would have chemical shifts indicative of their heteroaromatic environment. The two sp-hybridized carbons of the ethynyl group would appear in the midfield region of the spectrum.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (ppm)
C=O (Aldehyde)180 - 200
C2 (Thiazole)150 - 160
C4 (Thiazole)145 - 155
C5 (Thiazole)120 - 130
C≡C (Ethynyl)70 - 90
C≡C (Ethynyl)70 - 90

Two-dimensional NMR techniques are crucial for unambiguously assigning the signals observed in ¹H and ¹³C NMR spectra and for establishing the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy) would be used to identify proton-proton couplings, although for this specific molecule with mostly isolated spin systems, its utility might be in confirming the absence of such couplings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation) is particularly valuable as it reveals long-range couplings between protons and carbons (typically over two to three bonds). This would be instrumental in connecting the ethynyl group to the C2 position of the thiazole ring and the aldehyde group to the C4 position. For instance, correlations would be expected between the aldehyde proton and C4 and C5 of the thiazole ring, and between the ethynyl proton and C2 of the thiazole ring.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of this compound would exhibit several characteristic absorption bands confirming the presence of its key functional groups. A strong absorption band corresponding to the C=O stretch of the aldehyde would be prominent, typically appearing in the region of 1680-1710 cm⁻¹. The C≡C stretching vibration of the ethynyl group would give rise to a sharp, and typically weak, band around 2100-2200 cm⁻¹. The stretching vibration of the terminal ≡C-H bond would be observed as a sharp peak around 3300 cm⁻¹. Additionally, characteristic vibrations for the C=N and C-S bonds within the thiazole ring would be present in the fingerprint region of the spectrum.

Interactive Data Table: Characteristic IR Absorption Frequencies

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)
Aldehyde (C=O)Stretch1680 - 1710
Ethynyl (C≡C)Stretch2100 - 2200
Ethynyl (≡C-H)Stretch~3300
Thiazole RingC=N Stretch1500 - 1600
Thiazole RingC-S Stretch600 - 800

Raman Spectroscopy Applications

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about molecular vibrations, offering a spectral fingerprint of the compound. For this compound, Raman spectroscopy would be instrumental in confirming the presence and connectivity of its key functional groups. The Raman spectrum is plotted as intensity versus the shift in wavenumber (cm⁻¹) relative to the excitation laser. libretexts.org

Expected Research Findings: The Raman spectrum of this compound would be characterized by specific vibrational modes.

Ethynyl Group: A strong, sharp band corresponding to the C≡C stretching vibration is expected in the range of 2100-2150 cm⁻¹. researchgate.net The terminal ≡C-H stretch would also produce a characteristic band, typically around 3300 cm⁻¹.

Thiazole Ring: The aromatic thiazole ring would exhibit several characteristic bands. These include C=N and C=C stretching vibrations within the ring, typically found in the 1400-1600 cm⁻¹ region. researchgate.net Ring "breathing" modes and other deformations would appear at lower frequencies. acs.orgrsc.org

Carbaldehyde Group: The C=O stretch of the aldehyde is a very strong Raman scatterer and would likely appear in the 1680-1715 cm⁻¹ region. The aldehyde C-H stretch would be visible around 2720 cm⁻¹ and 2820 cm⁻¹. researchgate.netresearching.cn

These distinct signals would allow for unambiguous confirmation of the molecular structure and could be used to study intermolecular interactions in the solid state.

Hypothetical Raman Spectral Data for this compound

Raman Shift (Δν, cm⁻¹)IntensityVibrational Assignment
~3300Medium≡C-H Stretch (Ethynyl)
~2820WeakC-H Stretch (Aldehyde)
~2115Strong, SharpC≡C Stretch (Ethynyl)
~1700StrongC=O Stretch (Aldehyde)
~1550MediumThiazole Ring Stretch (C=N, C=C)
~1410MediumThiazole Ring Stretch
~860MediumThiazole Ring Breathing

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. nih.gov This technique would provide definitive confirmation of the molecular formula of this compound, which is C₆H₃NOS.

Expected Research Findings: An HRMS analysis, likely using an electrospray ionization (ESI) source, would show a protonated molecular ion [M+H]⁺. The measured m/z value would be compared to the calculated theoretical mass. For C₆H₃NOS, the expected monoisotopic mass is approximately 137.00 Da. HRMS can achieve mass accuracy in the low parts-per-million (ppm) range, allowing for the confident assignment of the elemental formula. nih.gov

Furthermore, tandem mass spectrometry (MS/MS) experiments would reveal characteristic fragmentation patterns. The pyrimidine (B1678525) rings are generally more stable than thiazole rings during fragmentation. sapub.org For this compound, expected fragmentation pathways could include:

Loss of a CO molecule (28 Da) from the aldehyde group.

Cleavage of the ethynyl group.

Fragmentation of the thiazole ring, a common process for this class of compounds. rsc.org

Hypothetical HRMS Fragmentation Data for this compound

Measured m/zCalculated m/zΔ (ppm)Proposed FormulaFragmentation Pathway
138.0011138.0012-0.7C₆H₄NOS⁺[M+H]⁺
110.0062110.0063-0.9C₅H₄NS⁺[M+H - CO]⁺
84.008684.00860.0C₄H₂NS⁺[M+H - CO - C₂H₂]⁺

Electronic Absorption and Emission Spectroscopy (e.g., UV-Vis)

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. jove.com This technique is particularly useful for studying compounds with conjugated π-systems. jackwestin.comlumenlearning.com The structure of this compound, featuring a thiazole ring, an ethynyl group, and a carbaldehyde group, constitutes an extended conjugated system.

Expected Research Findings: The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or dichloromethane, would be expected to show strong absorption bands in the UV region. The primary absorption would correspond to π → π* electronic transitions within the conjugated system. As the extent of conjugation increases, the absorption maximum (λmax) shifts to longer wavelengths. masterorganicchemistry.com A weaker, longer-wavelength absorption corresponding to an n → π* transition, involving the non-bonding electrons on the aldehyde oxygen and the thiazole nitrogen, may also be observed. libretexts.org For some thiazole derivatives, absorption maxima are found in the range of 326–366 nm. urfu.ru

Emission spectroscopy could reveal if the molecule is fluorescent. Many conjugated heterocyclic systems exhibit fluorescence, and the emission spectrum would be Stokes-shifted to a longer wavelength than the absorption spectrum.

Hypothetical UV-Vis Absorption Data for this compound (in Ethanol)

λmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Type of Transition
~280~15,000π → π
~340~2,500n → π

X-ray Crystallography for Solid-State Structural Analysis

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. This technique requires growing a suitable single crystal of the compound. The analysis provides accurate bond lengths, bond angles, and details of intermolecular interactions. mdpi.commdpi.com

Expected Research Findings: An X-ray crystallographic study of this compound would confirm the planarity of the thiazole ring. wikipedia.org It would provide precise measurements for all bond lengths, such as the C≡C triple bond, the C=O double bond, and the various bonds within the heterocyclic ring.

Crucially, this analysis would reveal how the molecules pack in the crystal lattice. This packing is governed by non-covalent intermolecular interactions. rsc.org Potential interactions could include C-H···O or C-H···N hydrogen bonds, as well as π-π stacking interactions between the aromatic thiazole rings of adjacent molecules. These interactions dictate the material's bulk properties. For similar thiazole derivatives, crystal structures are often determined in monoclinic space groups like P2₁/n. mdpi.com

Hypothetical Crystallographic Data for this compound

ParameterExpected Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~7.9
b (Å)~16.0
c (Å)~12.0
β (°)~100
Volume (ų)~1480
Z (molecules/unit cell)4

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic and electronic levels. These methods allow for the detailed examination of molecular properties that are often challenging to measure experimentally.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By approximating the electron density, DFT can accurately predict various properties related to the geometry and reactivity of 2-Ethynyl-1,3-thiazole-4-carbaldehyde (B6249649).

DFT calculations on thiazole (B1198619) derivatives have demonstrated that the electronic properties are significantly influenced by the nature of the substituents. For this compound, the electron-withdrawing nature of the ethynyl (B1212043) and carbaldehyde groups is expected to have a profound effect on the electron distribution within the thiazole ring. This, in turn, influences the molecule's reactivity, particularly its susceptibility to nucleophilic or electrophilic attack.

The reactivity of a molecule can be further understood by analyzing its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller energy gap generally implies higher reactivity. For thiazole-containing compounds, these parameters are critical in predicting their chemical behavior.

Table 1: Representative Calculated Electronic Properties of Thiazole Derivatives (Note: The following data is illustrative for thiazole derivatives and not specific to this compound due to the absence of published data for this specific compound.)

PropertyRepresentative Value Range for Thiazole Derivatives
HOMO Energy-6.5 to -5.5 eV
LUMO Energy-2.5 to -1.5 eV
HOMO-LUMO Gap4.0 to 5.0 eV

The visualization of molecular orbitals provides a qualitative understanding of the electron distribution and potential sites for chemical reactions. For this compound, the HOMO is likely to be distributed over the thiazole ring and the ethynyl group, indicating these as potential sites for electrophilic attack. Conversely, the LUMO is expected to be localized more towards the electron-withdrawing carbaldehyde group, suggesting this as a likely site for nucleophilic attack.

The molecular electrostatic potential (MEP) surface is another valuable tool for predicting reactivity. It maps the electrostatic potential onto the electron density surface of the molecule. Regions of negative potential (typically colored in shades of red) indicate areas that are rich in electrons and are prone to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-deficient and susceptible to nucleophilic attack. For this compound, the MEP surface would likely show a negative potential around the nitrogen and sulfur atoms of the thiazole ring and the oxygen atom of the carbaldehyde group, while positive potentials would be expected around the hydrogen atoms.

Computational methods, particularly DFT, can be employed to predict spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted and compared with experimental data to aid in the structural elucidation of the molecule.

For this compound, the predicted ¹H and ¹³C NMR chemical shifts would be influenced by the electronic environment of each nucleus. The protons and carbons of the thiazole ring, the ethynyl group, and the carbaldehyde group would each exhibit characteristic chemical shifts. Discrepancies between calculated and experimental shifts can often be attributed to solvent effects and intermolecular interactions not accounted for in the gas-phase calculations.

Table 2: Representative Predicted ¹³C NMR Chemical Shifts for Substituted Thiazoles (Note: The following data is illustrative and not specific to this compound.)

Carbon AtomPredicted Chemical Shift (ppm) Range
C2 (Thiazole)150 - 165
C4 (Thiazole)140 - 155
C5 (Thiazole)115 - 130
Carbonyl C180 - 195
Ethynyl C70 - 90

Reaction Mechanism Studies

Theoretical studies on reaction mechanisms provide a deeper understanding of how chemical transformations occur, including the identification of intermediates and transition states.

Transition state theory is a cornerstone of understanding reaction kinetics. Computational methods can be used to locate the transition state structure for a given reaction, which represents the highest energy point along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy of the reaction.

For key transformations involving this compound, such as its synthesis via the Hantzsch thiazole synthesis or its participation in subsequent reactions, transition state analysis can reveal the detailed mechanism. For instance, in the Hantzsch synthesis, the mechanism involves the reaction of a thiourea (B124793) with an α-halocarbonyl compound. DFT calculations could be used to model the transition states for the various steps of this reaction, including the initial nucleophilic attack and the subsequent cyclization and dehydration steps.

While computational methods provide theoretical insights into reaction kinetics, experimental techniques are crucial for validation. NMR spectroscopy is a powerful tool for monitoring the progress of a reaction in real-time. By measuring the change in concentration of reactants and products over time, the rate law and rate constants for the reaction can be determined.

For reactions involving this compound, NMR kinetic studies could provide valuable data on the reaction rates under different conditions (e.g., temperature, solvent, catalyst). This experimental data can then be compared with the computationally predicted activation energies to validate the proposed reaction mechanism. For example, kinetic studies on the formation of thiazoles have been conducted, revealing second-order rate constants with respect to the reactants. orientjchem.org

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to explore the flexibility and dynamic behavior of a molecule over time. For this compound, these studies would provide insights into its preferred three-dimensional structure and how it might change in a biological environment.

Conformational Analysis: This would involve identifying the most stable conformations (spatial arrangements of atoms) of the molecule. Key rotatable bonds, such as the one connecting the ethynyl group to the thiazole ring, would be systematically rotated to map the potential energy surface. The aldehyde group's orientation relative to the thiazole ring would also be a critical factor. Quantum mechanics calculations, often using Density Functional Theory (DFT), would be employed to determine the energies of different conformers. The results would likely indicate a relatively planar structure for the thiazole-carbaldehyde core due to conjugation, with the ethynyl group extending linearly.

Molecular Dynamics Simulations: MD simulations would model the movement of the atoms in this compound over a period of time, typically in a simulated aqueous environment to mimic physiological conditions. These simulations can reveal:

The stability of the lowest energy conformations identified in the conformational analysis.

The flexibility of the ethynyl and carbaldehyde substituents.

Interactions between the molecule and surrounding solvent molecules (e.g., water), which can influence its solubility and bioavailability.

For instance, MD simulations performed on other thiazole-based inhibitors have been used to confirm the stability of ligand-protein complexes, showing how the molecule adapts its conformation within a binding site. primescholars.com

Ligand-Protein Interaction Modeling and Docking Studies (focused on theoretical binding modes)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies would be crucial in identifying potential protein targets and understanding the molecular basis of its hypothetical biological activity.

The process would involve:

Selection of a Protein Target: Based on the activities of similar thiazole-containing molecules, potential targets could include enzymes like cyclooxygenases (COX), kinases, or the active sites of receptors involved in cancer or microbial pathways. metu.edu.trmdpi.com

Prediction of Binding Pose: Docking algorithms would place the this compound molecule into the active site of the target protein in various possible orientations and conformations.

Scoring and Analysis: A scoring function would then estimate the binding affinity for each pose. The most favorable poses, typically those with the lowest binding energy, would be analyzed to identify key interactions.

Theoretical binding modes for this molecule would likely involve:

Hydrogen Bonding: The nitrogen atom in the thiazole ring and the oxygen atom of the carbaldehyde group could act as hydrogen bond acceptors, while the hydrogen of the ethynyl group could potentially act as a donor.

π-π Stacking: The aromatic thiazole ring could engage in π-π stacking interactions with aromatic amino acid residues (e.g., tyrosine, phenylalanine, histidine) in the protein's binding pocket.

Hydrophobic Interactions: The hydrocarbon ethynyl group and the thiazole ring itself could form hydrophobic interactions with nonpolar residues.

Studies on other thiazole derivatives have successfully used docking to elucidate binding patterns and guide the synthesis of more potent inhibitors. nih.gov For example, the interaction of thiazole carboxamide derivatives with COX enzymes highlighted specific binding patterns within the active sites. metu.edu.tr

Prediction of Molecular Properties for Rational Design

Computational methods are frequently used to predict various physicochemical and pharmacokinetic properties of a molecule, a practice essential for rational drug design. This in silico assessment helps to identify potential liabilities of a drug candidate early in the discovery process. For this compound, these predictions would guide its potential optimization.

Predicted Molecular Properties:

Property CategoryPredicted ParameterSignificance for Rational Design
Physicochemical Properties Molecular WeightInfluences absorption and diffusion.
logP (Lipophilicity)Affects solubility, absorption, and membrane permeability.
Topological Polar Surface Area (TPSA)Predicts cell permeability and blood-brain barrier penetration.
Hydrogen Bond Donors/AcceptorsKey determinants of binding specificity and solubility.
Pharmacokinetics (ADME) AbsorptionPrediction of oral bioavailability and gastrointestinal absorption.
DistributionEstimation of blood-brain barrier penetration and plasma protein binding.
MetabolismIdentification of potential sites of metabolic transformation by cytochrome P450 enzymes.
ExcretionPrediction of the route and rate of elimination from the body.
Drug-Likeness Lipinski's Rule of FiveA set of guidelines to evaluate if a compound is likely to be an orally active drug.
Veber's RuleRelates to oral bioavailability based on molecular flexibility and polar surface area.

Computational tools like SwissADME or the QikProp module in Schrödinger Suite are commonly used for these predictions. metu.edu.tr For example, in the design of anti-Candida agents based on the 1,3-thiazole scaffold, in silico ADMET predictions were used to assess the drug-like properties of the designed molecules. mdpi.com Such analyses would be instrumental in the rational design of derivatives of this compound to improve its potential as a therapeutic agent. researchgate.net

Applications in Medicinal Chemistry Research and Drug Discovery Principles

Design and Synthesis of Novel Thiazole-Based Scaffolds for Pharmacological Exploration

The 1,3-thiazole ring is a versatile and valuable building block in the design of new therapeutic agents. nih.govnih.gov Its structural features, including the presence of sulfur, can have a significant effect on the bond angles and topology of its substituents, which can be crucial for drug-target interactions. nih.gov The 2-ethynyl-1,3-thiazole-4-carbaldehyde (B6249649) scaffold, in particular, represents a highly strategic starting point for generating diverse molecular libraries for pharmacological screening. The dual reactivity of the ethynyl (B1212043) and carbaldehyde groups allows for a wide range of chemical modifications, enabling the exploration of extensive chemical space. nih.govresearchgate.net

Medicinal chemists utilize this scaffold to synthesize novel derivatives aimed at various biological targets. The design process often involves creating hybrids of the thiazole (B1198619) core with other known pharmacophores to enhance activity or selectivity. nih.gov For instance, thiazole derivatives have been synthesized and investigated for a wide array of therapeutic applications, including antimicrobial, anti-inflammatory, anticancer, and CNS-active agents, demonstrating the broad utility of this heterocyclic system. fabad.org.trnih.govresearchgate.net The synthesis of these novel scaffolds is often achieved through multi-component reactions or one-pot syntheses, which are efficient methods for producing a variety of thiazole derivatives for biological evaluation. researchgate.net The accessibility of the thiazole core for chemical derivatization makes it an ideal platform for lead generation and subsequent optimization in the drug discovery pipeline. nih.gov

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For derivatives of this compound, SAR studies focus on systematically modifying different parts of the molecule—the ethynyl group, the carbaldehyde group, and the thiazole core itself—to optimize potency, selectivity, and pharmacokinetic properties. nih.gov

The ethynyl and carbaldehyde functional groups are key features of the this compound scaffold, often acting as reactive "warheads" or points for significant structural modification.

The ethynyl group can function as an electrophilic warhead, capable of forming covalent bonds with target proteins, a mechanism exploited in the design of potent and selective inhibitors. nih.gov For example, in the development of inhibitors for glutathione (B108866) peroxidase 4 (GPX4), the 2-ethynylthiazole (B51339) moiety was identified as a crucial component for covalent binding. nih.gov Modification of this group, such as its conversion to a 2-ethynylthiazole-4-carboxamide (B13950179), was instrumental in achieving high potency and selectivity. nih.gov

Substituents on the thiazole core play a critical role in determining a ligand's efficacy and selectivity. The nature of these substituents—whether they are electron-donating or electron-withdrawing—can influence the metabolic stability of the thiazole ring. researchgate.net Furthermore, the size, lipophilicity, and hydrogen-bonding capabilities of these substituents dictate how the molecule fits into and interacts with the binding pocket of its target protein. nih.govnih.gov

For example, in the development of antifungal agents, the addition of a lipophilic phenyl ring to the thiazole core allowed the compound to fit well into a hydrophobic subpocket of the target enzyme, lanosterol-C14α-demethylase. nih.govnih.gov Similarly, in designing inhibitors for human lactate (B86563) dehydrogenase A (hLDHA), specific substitutions on a phenyl ring attached to the thiazole scaffold led to enhanced binding affinity through additional hydrogen bonding interactions. nih.gov SAR studies on adenosine (B11128) A3 receptor antagonists demonstrated that methoxy (B1213986) group substitution on a phenyl ring attached to the thiazole core, along with N-acetyl substitutions, greatly increased binding affinity and selectivity. nih.gov

These findings underscore the principle that strategic modification of the thiazole core is a powerful tool for fine-tuning the pharmacological profile of a lead compound.

Table 1: Illustrative SAR of Thiazole Derivatives Targeting hLDHA This table is based on findings for thiazole scaffold-based molecules and demonstrates SAR principles.

CompoundSubstitutionBinding Affinity (kcal/mol)Anticancer Activity (IC50, μM) in HeLa Cells
8a4-Cl-8.8>10
8b2-Cl, 4-Cl-8.18.60
8c2-NO2-9.81.65
8j4-F-7.90
8m4-CF3-5.15

Development of Modulators for Specific Molecular Targets (e.g., GPX4, mGluR5, enzymes, receptors)

The this compound scaffold and its derivatives have been instrumental in developing modulators for a range of specific and challenging molecular targets, including enzymes like GPX4 and receptors such as the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5). nih.govnih.gov

Allosteric modulators, which bind to a site on a receptor distinct from the primary (orthosteric) site, offer a sophisticated approach to modulating receptor activity with greater selectivity and a more nuanced physiological effect. The mGluR5 receptor has been a key target for the development of such modulators to treat CNS disorders. nih.gov

Notably, the discovery of highly selective mGluR5 allosteric modulators was advanced by compounds containing a phenylethynyl group, which is structurally related to the ethynylthiazole core. nih.gov Researchers have successfully identified both positive allosteric modulators (PAMs), which enhance the receptor's response to the endogenous ligand glutamate, and negative allosteric modulators (NAMs), which reduce it. These modulators often bind to a known allosteric site, demonstrating that scaffolds featuring an ethynyl moiety are well-suited for targeting these regulatory pockets. nih.gov The development of mGluR5 PAMs provides strong preclinical support for their potential use as novel antipsychotic agents. nih.gov

Covalent inhibition involves the formation of a stable chemical bond between a drug and its target protein, often leading to irreversible or long-lasting inhibition. This mechanism can offer advantages in potency and duration of action. The reactive groups of the this compound scaffold are ideal for designing covalent inhibitors.

A prime example is the development of a highly selective inhibitor of GPX4, an enzyme central to the ferroptosis cell death pathway. nih.gov In this work, a derivative featuring a 2-ethynylthiazole-4-carboxamide moiety was designed to act as an electrophilic "warhead." This group covalently binds to a nucleophilic cysteine residue in the active site of GPX4, leading to its potent and irreversible inhibition. nih.gov This targeted covalent modification induces ferroptosis, an effect with significant potential in anticancer therapy. nih.govnih.gov Quantum chemistry calculations have been used to study similar covalent binding mechanisms, revealing how certain heterocyclic groups, like the 2,3,5-substituted nih.govnih.govnih.gov-thiadiazole, can act as electrophilic warheads that covalently modify a catalytic cysteine through a ring-opening reaction. nih.gov

Table 2: Examples of Thiazole-Based Modulators and Their Targets

TargetModulator TypeKey Scaffold FeatureMechanism/EffectReference
GPX4Covalent Inhibitor2-Ethynylthiazole-4-carboxamideForms covalent bond with active site cysteine, induces ferroptosis. nih.gov
mGluR5Allosteric Modulator (PAM/NAM)(Phenyl)ethynyl groupBinds to an allosteric site to modulate receptor response to glutamate. nih.gov
Acetylcholinesterase (AChE)InhibitorAcridine-thiazole hybridPotent inhibition of AChE activity. acs.org
Lanosterol-C14α-demethylaseInhibitor2-Phenyl-thiazoleBinds to hydrophobic pockets in the enzyme active site. nih.gov

Exploration as Lead Compounds or Fragments in Fragment-Based Drug Discovery

The 1,3-thiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. This prevalence makes thiazole-containing molecules, such as this compound, attractive candidates for fragment-based drug discovery (FBDD) campaigns. FBDD is a strategy that starts with identifying small, low-complexity molecules ("fragments") that bind weakly to a biological target. These initial hits are then progressively optimized and grown into more potent, drug-like lead compounds.

The thiazole core is considered a valuable building block for generating lead compounds and allows for easy access to diverse derivatives for subsequent optimization. The compact size and presence of heteroatoms in this compound fit the profile of a typical fragment. Its functional groups—the alkyne and aldehyde—provide clear vectors for chemical elaboration, allowing chemists to systematically build upon the core to improve binding affinity and selectivity for a target protein. While the thiazole ring itself is a frequent hit in screening campaigns, careful evaluation is necessary to ensure that any observed activity is due to specific, on-target engagement rather than non-specific reactivity.

Design of Radioligands for Positron Emission Tomography (PET) Imaging Research

Positron Emission Tomography (PET) is a non-invasive molecular imaging technique crucial for disease diagnosis, monitoring treatment response, and understanding biological processes in vivo. nih.gov This technology relies on the administration of a molecule of interest labeled with a positron-emitting radionuclide, such as Fluorine-18 (¹⁸F). The design of specific PET radioligands is a major focus of radiopharmaceutical chemistry.

The 2-ethynyl group on this compound makes it an excellent candidate for radiolabeling via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govnih.gov This reaction is highly efficient and regiospecific, forming a stable 1,2,3-triazole linkage under mild conditions suitable for sensitive biomolecules. nih.gov Researchers can synthesize an ¹⁸F-labeled azide-containing prosthetic group, which can then be rapidly and efficiently "clicked" onto the terminal alkyne of the thiazole core. nih.govfrontiersin.org This strategy offers a robust method for incorporating ¹⁸F onto the molecule, transforming it into a potential PET tracer. Such a tracer could be used to visualize and quantify the distribution of a specific biological target in vivo, provided the parent molecule has high affinity and selectivity for it.

Table 1: Key Features of ¹⁸F-Labeling via Click Chemistry

FeatureDescriptionReference
Radionuclide Fluorine-18 (¹⁸F) researchgate.net
Reaction Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) nih.govnih.gov
Key Functional Group Terminal Alkyne (Ethynyl) nih.gov
Advantages High efficiency, mild reaction conditions, high radiochemical yields, suitability for complex molecules. nih.gov
Application Synthesis of PET radiotracers for in vivo molecular imaging. nih.govfrontiersin.org

Mechanistic Studies of Biological Activities at a Cellular/Molecular Level

The structural motifs within this compound are implicated in specific and potent biological activities, particularly the induction of ferroptosis and the inhibition of ergosterol (B1671047) biosynthesis.

Ferroptosis Induction

Ferroptosis is a form of regulated cell death driven by iron-dependent lipid peroxidation. nih.govtechnologypublisher.com Inducing ferroptosis has emerged as a promising strategy for cancer therapy, especially for tumors resistant to traditional apoptosis-based treatments. technologypublisher.com Recent research has identified a class of potent ferroptosis inducers known as CETZOLEs, which feature a 2-ethynylthiazole moiety as their core pharmacophore. nih.govresearchgate.net The skeletal structure of the parent CETZOLE compound is 3-(2-ethynylthiazol-4-yl)-2-methylcyclopent-2-en-1-ol. nih.gov

The 2-ethynylthiazole core acts as a tunable electrophilic "warhead," capable of covalently engaging with protein targets that regulate cellular antioxidant pathways. researchgate.netnih.gov Specifically, these compounds have been shown to target and inhibit Glutathione Peroxidase 4 (GPX4), a key enzyme that detoxifies lipid hydroperoxides and protects cells from ferroptosis. nih.govacs.org By inhibiting GPX4, these agents lead to an accumulation of reactive oxygen species (ROS) and uncontrolled lipid peroxidation, culminating in cell death. nih.govacs.org A novel GPX4 inhibitor, (R)-9i, which incorporates a 2-Ethynylthiazole-4-carboxamide warhead, demonstrated extremely potent cytotoxicity (IC₅₀ = 0.0003 μM against HT1080 cancer cells) and high ferroptosis selectivity. nih.gov This highlights the critical role of the 2-ethynylthiazole scaffold, as found in this compound, in this mechanism of action.

Table 2: Activity of a Ferroptosis Inducer with a 2-Ethynylthiazole Core

CompoundTargetMechanismCellular ActivityReference
(R)-9i GPX4Covalent InhibitionIC₅₀ = 0.3 nM (HT1080 cells) nih.gov
CETZOLE Analogs GPX4 and other antioxidant proteinsFerroptosis InductionNanomolar to low micromolar CC₅₀ values nih.govacs.org

Ergosterol Inhibition

Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its biosynthesis pathway is a well-established target for antifungal drugs. nih.gov Thiazole derivatives have been widely investigated as novel antifungal agents that function by disrupting this pathway. nih.govnih.gov The primary target within this pathway is often the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is essential for converting lanosterol to ergosterol. researchgate.net

Inhibition of CYP51 by azole-containing compounds (including thiazoles) depletes ergosterol and leads to the accumulation of toxic sterol intermediates. researchgate.net This compromises the integrity and function of the fungal cell membrane, ultimately inhibiting fungal growth. researchgate.net Studies on various thiazole derivatives have demonstrated their potent activity against clinically relevant fungal strains, such as Candida albicans, with their mechanism of action linked to effects on the cell membrane and cell wall structure. nih.gov The thiazole ring in this compound provides a structural basis to explore its potential as an antifungal agent acting via ergosterol biosynthesis inhibition.

Advanced Applications in Chemical Sciences

Utilization as Building Blocks for Complex Molecule Synthesis

The molecular architecture of 2-Ethynyl-1,3-thiazole-4-carbaldehyde (B6249649) makes it a valuable synthetic intermediate. The aldehyde group serves as a handle for a multitude of chemical transformations, including reductive aminations, Wittig reactions, and condensations to form Schiff bases or more complex heterocyclic systems.

The ethynyl (B1212043) group is particularly significant, offering a site for powerful coupling reactions such as the Sonogashira, Glaser, and click reactions. This functionality allows for the extension of the molecular framework, enabling the construction of intricate organic molecules. Thiazole (B1198619) derivatives, in general, are recognized as crucial building blocks for synthesizing more complex heterocyclic compounds with applications in medicinal chemistry and materials science. evitachem.com The combination of both an aldehyde and an ethynyl group on a stable thiazole ring provides chemists with a bifunctional building block for creating diverse molecular libraries.

Applications in Materials Science

The inherent electronic properties of the thiazole ring, combined with the extended π-system offered by the ethynyl group, position this compound as a promising candidate for the development of novel organic materials.

Development of Organic Electronic Materials

Thiazole-containing compounds are frequently incorporated into conjugated polymers used in organic electronics. rsc.org These materials are valued for their tunable electronic properties and processability. The ethynyl and aldehyde functionalities of this compound allow it to be polymerized or integrated into larger conjugated systems. Such polymers could find use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The introduction of the electron-deficient thiazole ring can influence the charge transport characteristics of the resulting materials.

Nonlinear Optical (NLO) Chromophore Design

Thiazole-based molecules have been investigated for their second-order nonlinear optical (NLO) properties. researchgate.net NLO materials are essential for applications in telecommunications, optical computing, and frequency conversion. The design of NLO chromophores typically involves an electron-donating group and an electron-accepting group connected by a π-conjugated bridge. The this compound structure can serve as a core component of such a "push-pull" system. The thiazole ring can act as part of the conjugated bridge, and the aldehyde group can be modified to act as an electron acceptor or be used to link to other parts of the chromophore.

Conjugated Systems and Polymer Chemistry

The ethynyl group is a key functional group for the synthesis of conjugated polymers via methods like Sonogashira coupling polymerization. nih.govmdpi.com This reaction allows for the linking of aromatic or heteroaromatic units with acetylene (B1199291) bridges, creating highly conjugated backbones. nih.gov Polymers incorporating the this compound unit could exhibit interesting photophysical properties, such as fluorescence, and potentially low band gaps, which are desirable for various electronic applications. rsc.orgmdpi.com The aldehyde group offers a site for post-polymerization modification, allowing for the fine-tuning of the polymer's properties, such as solubility or electronic characteristics.

Role in Coordination Chemistry and Ligand Design

Heterocyclic compounds containing nitrogen and sulfur atoms, such as thiazoles, are excellent ligands for coordinating with metal ions. The nitrogen atom of the thiazole ring and potentially the sulfur atom can act as donor sites. Furthermore, the aldehyde and ethynyl groups can be chemically modified to introduce additional coordinating atoms (e.g., oxygen, nitrogen), creating multidentate ligands. These ligands can be used to synthesize metal-organic frameworks (MOFs) or discrete coordination complexes with specific catalytic, magnetic, or optical properties.

Catalysis: Application as Ligands for Metal-Catalyzed Reactions

The design of ligands is central to the development of efficient and selective metal-based catalysts. By functionalizing this compound, it is possible to create novel ligands for a range of metal-catalyzed reactions. For example, the aldehyde could be converted into an imine or an amine, introducing new coordination sites. The electronic properties of the thiazole ring can influence the electron density at the metal center, thereby tuning the reactivity and selectivity of the catalyst. The rigid structure of the thiazole ring can also impart specific steric constraints, which can be beneficial for stereoselective catalysis.

Supramolecular Chemistry Applications of this compound

While direct research on the supramolecular applications of this compound is not extensively documented in publicly available literature, its molecular architecture presents a fascinating scaffold for the design and construction of complex supramolecular systems. The unique combination of a thiazole ring, a terminal ethynyl group, and a carbaldehyde functionality equips this molecule with multiple points for directional and specific non-covalent interactions. These interactions are the cornerstone of supramolecular chemistry, governing processes such as molecular recognition, self-assembly, and the formation of functional materials.

The thiazole moiety, a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms, is a versatile building block in supramolecular chemistry. frontiersin.orgglobalresearchonline.net The nitrogen atom can act as a hydrogen bond acceptor, while the aromatic π-system can participate in π-π stacking interactions. rsc.org Furthermore, the sulfur atom can engage in less common but significant σ-hole interactions, such as chalcogen bonding, which can play a crucial role in directing crystal packing and molecular assembly. rsc.org

The terminal ethynyl group is another key player in orchestrating supramolecular architectures. The sp-hybridized carbon atoms of the alkyne create a region of high electron density, making it an effective participant in a variety of non-covalent interactions. mdpi.com The acidic proton of the terminal alkyne can act as a hydrogen bond donor, forming C-H···X interactions with suitable acceptors. youtube.com Moreover, the π-system of the carbon-carbon triple bond can interact with metal ions or other electron-deficient species through C-H∙∙∙π contacts or coordination bonds, leading to the formation of well-defined metallosupramolecular assemblies. mdpi.comnih.gov

The carbaldehyde group further enhances the potential for supramolecular assembly by providing a strong hydrogen bond accepting site through its carbonyl oxygen. This allows for the formation of robust hydrogen bonding networks, which are fundamental to the stability and structure of many supramolecular systems.

The strategic placement of these three functional groups on a compact thiazole core suggests that this compound could be a valuable synthon in the field of crystal engineering. By carefully controlling experimental conditions, it may be possible to direct the self-assembly of this molecule into predictable one-, two-, or three-dimensional networks. The interplay between hydrogen bonding, π-π stacking, and other weaker interactions would dictate the final supramolecular architecture. nih.govnih.gov

The potential for this molecule to form intricate and functional supramolecular structures is significant. Future research in this area could unlock novel applications in materials science, such as the development of porous crystalline networks, luminescent materials, or sensors. The inherent functionalities of this compound make it a promising candidate for the rational design of advanced supramolecular systems.

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 2-Ethynyl-1,3-thiazole-4-carbaldehyde (B6249649) and its derivatives is expected to pivot towards green and sustainable methodologies. Conventional synthetic pathways often involve hazardous materials and produce significant waste. numberanalytics.com Future research will likely focus on atom-economical approaches that minimize environmental impact.

Key areas of development include:

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, are highly efficient and reduce waste. nih.goviau.irthieme-connect.comrsc.orgscispace.com Applying MCRs to construct the substituted thiazole (B1198619) core could provide rapid access to a diverse library of derivatives. iau.irthieme-connect.com

Green Solvents and Catalysts: A shift towards using environmentally benign solvents like water or employing solvent-free reaction conditions is anticipated. scispace.com The exploration of reusable and non-toxic catalysts, potentially including biocatalysts, will be crucial for developing eco-friendly synthetic protocols.

Alternative Energy Sources: Techniques such as microwave irradiation and ultrasound-assisted synthesis can accelerate reaction times, improve yields, and reduce energy consumption compared to conventional heating methods. researchgate.net

Synthesis StrategyKey AdvantagesRelevant Findings
Multicomponent ReactionsHigh efficiency, reduced waste, molecular diversity. nih.goviau.irEnables rapid, one-pot synthesis of complex thiazole derivatives. thieme-connect.comrsc.orgscispace.com
Green Solvents/CatalystsEnvironmentally friendly, reduced toxicity.Use of water or solvent-free conditions minimizes pollution. scispace.com
Microwave/UltrasoundFaster reactions, higher yields, energy efficient. researchgate.netAccelerates synthesis and improves overall process efficiency. researchgate.net

Exploration of New Chemical Transformations for the Ethynyl (B1212043) and Carbaldehyde Groups

The ethynyl and carbaldehyde functional groups on the thiazole ring serve as versatile handles for a wide array of chemical modifications. Future research will undoubtedly exploit these reactive sites to generate novel molecular architectures with tailored properties.

Ethynyl Group Transformations: The terminal alkyne is primed for powerful coupling reactions. A significant area of opportunity lies in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to link the thiazole scaffold to other molecules and create complex conjugates. wikipedia.orgnih.gov This reaction is highly efficient and biocompatible. nih.gov Other potential transformations include Sonogashira coupling, cycloaddition reactions, and hydration to form carbonyl compounds. wikipedia.orgnih.gov

Carbaldehyde Group Transformations: The aldehyde group is a gateway to numerous derivatives. Future work could involve:

Condensation Reactions: Forming imines, hydrazones, and other C=N bonded systems, which are often biologically active. mdpi.com

Oxidation and Reduction: Conversion to a carboxylic acid or an alcohol, respectively, providing access to esters, amides, and ethers. researchgate.net

Nucleophilic Additions: Reactions with organometallic reagents to create secondary alcohols with new carbon-carbon bonds.

Integration into Hybrid Molecular Systems

The strategy of creating hybrid molecules by combining two or more pharmacophores is a growing trend in drug discovery to enhance efficacy and overcome drug resistance. researchgate.netacs.orgrroij.com this compound is an ideal building block for this approach.

Future research will focus on covalently linking this thiazole core with other heterocyclic systems known for their biological activity, such as pyrazoles, pyridines, indoles, and pyrimidines. researchgate.netnih.gov The functional groups of this compound provide the necessary points of attachment to create these integrated systems, aiming for synergistic or multi-target therapeutic effects. acs.org

Advanced Computational Methodologies for Predictive Design

Computational chemistry is an indispensable tool in modern chemical research, enabling the rational design of molecules with desired properties and predicting their behavior. nih.gov For this compound, advanced computational methods will be pivotal in guiding future research.

Molecular Docking: These simulations can predict the binding affinity and orientation of derivatives within the active site of biological targets, such as enzymes or receptors. nih.govbiointerfaceresearch.comnih.govacs.orgmdpi.com This helps in prioritizing the synthesis of compounds that are most likely to be active.

Density Functional Theory (DFT): DFT calculations can provide deep insights into the electronic structure, stability, and reactivity of the molecule. researchgate.netnih.govuobaghdad.edu.iqresearchgate.net This information is crucial for understanding structure-activity relationships (SAR) and designing molecules with optimal electronic properties for a specific application.

ADME/Tox Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds, helping to identify candidates with favorable pharmacokinetic profiles early in the design phase. nih.gov

Computational MethodApplication in ResearchPredicted Outcome
Molecular DockingPredict binding to therapeutic targets. nih.govIdentify potential drug candidates with high binding affinity. mdpi.com
Density Functional Theory (DFT)Analyze electronic structure and reactivity. uobaghdad.edu.iqUnderstand structure-activity relationships and stability. researchgate.netnih.gov
ADMET PredictionEvaluate pharmacokinetic and toxicity profiles. nih.govSelect compounds with better drug-like properties.

Multidisciplinary Approaches in Chemical Biology and Materials Science

The unique properties of this compound open up opportunities beyond traditional medicinal chemistry, extending into the interdisciplinary fields of chemical biology and materials science.

Chemical Biology: The ethynyl group is particularly valuable for its utility in bioorthogonal chemistry. wikipedia.org Derivatives of this compound could be developed as chemical probes. For instance, after reacting with a biological target, the ethynyl handle can be used in a "click" reaction with a fluorescent azide (B81097) or biotin (B1667282) tag, allowing for visualization and isolation of the target protein or biomolecule.

Materials Science: Thiazole-based compounds have applications in the development of organic materials like fluorescent dyes, chemosensors, and organic semiconductors. researchgate.net The rigid, aromatic structure of the thiazole ring, combined with the extended conjugation offered by the ethynyl group, suggests that derivatives of this compound could be investigated for their optical and electronic properties, potentially leading to novel materials for use in organic electronics.

Challenges and Perspectives in Translating Research Findings

While the future prospects for this compound are promising, the path from laboratory research to real-world application is fraught with challenges. nfcr.org The process of translational research—bridging the gap between preclinical discoveries and clinical use—is complex and resource-intensive. nih.govcytivalifesciences.comnih.gov

Key challenges include:

The "Valley of Death": A significant funding and resource gap often exists between basic research and clinical development, where many promising compounds fail to progress due to a lack of investment. nfcr.org

Synthetic Complexity and Scalability: Developing synthetic routes that are not only sustainable but also economically viable and scalable for large-scale production can be a major hurdle. numberanalytics.comnumberanalytics.com

Regulatory Hurdles: Navigating the stringent regulatory requirements for bringing new therapeutic agents or materials to market is a lengthy and expensive process. cytivalifesciences.comnumberanalytics.com

Interdisciplinary Collaboration: Effective translation requires seamless collaboration between chemists, biologists, clinicians, and engineers, which can be challenging to orchestrate. cytivalifesciences.com

Despite these obstacles, the versatile nature of this compound offers a compelling perspective. Its potential to serve as a scaffold for new therapeutics, advanced materials, and biological tools provides a strong impetus to overcome these challenges. Future success will depend on strategic collaborations, innovative and sustainable research designs, and securing the necessary funding to traverse the translational gap. nih.govdndi.org

Q & A

Q. What are the established synthetic routes for 2-Ethynyl-1,3-thiazole-4-carbaldehyde?

The synthesis typically involves multi-step protocols. A common approach utilizes the Hantzsch thiazole synthesis, starting with thioamides and α-haloketones or aldehydes. For example, cyclocondensation of a thioamide precursor with an ethynyl-containing aldehyde under reflux in polar aprotic solvents (e.g., DMF) can yield the thiazole core. Subsequent functionalization at the 4-position with an aldehyde group is achieved via Vilsmeier-Haack formylation or oxidation of a hydroxymethyl intermediate. Reaction conditions (temperature, catalyst) must be optimized to avoid side reactions like aldehyde oxidation .

Q. How is the purity and structural integrity of this compound confirmed?

Purity is assessed using HPLC (≥95% purity threshold) and thin-layer chromatography (TLC). Structural confirmation relies on 1^1H/13^{13}C NMR to verify the ethynyl proton (δ ~2.5–3.5 ppm) and aldehyde proton (δ ~9.5–10.5 ppm). IR spectroscopy identifies characteristic stretches (C≡C: ~2100 cm1^{-1}, C=O: ~1700 cm1^{-1}). High-resolution mass spectrometry (HRMS) validates molecular weight. For crystalline derivatives, X-ray diffraction using SHELXL (via SHELX suite) resolves bond lengths and angles, critical for confirming stereoelectronic effects .

Q. What are the key reactivity patterns of the aldehyde group in this compound?

The aldehyde group undergoes nucleophilic additions (e.g., Grignard reagents, hydrazines) and condensations (e.g., Schiff base formation with amines). Its electrophilicity is modulated by conjugation with the thiazole ring’s electron-withdrawing nitrogen. For instance, condensation with hydrazines produces hydrazones, which are precursors for heterocyclic scaffolds like triazoles. Steric hindrance from the ethynyl group may slow reactions at the aldehyde site, requiring catalysts like piperidine for Knoevenagel condensations .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s antimicrobial activity?

Use standardized minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Include positive controls (e.g., ciprofloxacin) and solvent controls. For antifungal testing, employ broth microdilution against C. albicans. Structure-activity relationship (SAR) studies should compare analogs with varying substituents (e.g., halogen vs. methoxy groups) to identify pharmacophores. Molecular docking (AutoDock Vina) against target enzymes (e.g., C. albicans CYP51) can predict binding modes .

Q. How to resolve contradictions in reported bioactivity data across studies?

Contradictions may arise from differences in assay conditions (e.g., pH, inoculum size) or compound purity. Validate results using orthogonal assays (e.g., time-kill curves alongside MIC). Analyze substituent effects: electron-withdrawing groups (e.g., -Cl) may enhance membrane penetration but reduce solubility. Use multivariate regression models to correlate logP, polar surface area, and bioactivity. Cross-reference crystallographic data (SHELXL-refined structures) to assess conformation-dependent activity .

Q. What computational methods are suitable for predicting the compound’s reactivity and stability?

Density functional theory (DFT) calculations (B3LYP/6-311+G**) optimize geometry and predict frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Molecular dynamics (MD) simulations (AMBER) model solvation effects and degradation pathways (e.g., aldehyde oxidation). For stability, calculate bond dissociation energies (BDEs) for the ethynyl and aldehyde groups. QSPR models correlate substituent descriptors (Hammett σ) with shelf-life under varying storage conditions .

Q. How to optimize catalytic conditions for derivatizing the thiazole core?

Screen transition-metal catalysts (e.g., Pd/Cu for Sonogashira couplings) and solvents (DMF vs. THF) using design of experiments (DoE). For ethynyl group functionalization, assess ligand effects (e.g., PPh3_3 vs. Xantphos). Monitor reaction progress via in-situ FTIR or Raman spectroscopy. Kinetic studies (Eyring plots) determine rate-limiting steps. For enantioselective modifications, employ chiral auxiliaries (e.g., Evans’ oxazolidinones) .

Q. What strategies are effective for pharmacokinetic profiling in preclinical studies?

Conduct in vitro assays: plasma protein binding (ultrafiltration), metabolic stability (microsomal incubation), and permeability (Caco-2/PAMPA). In vivo, use rodent models to measure oral bioavailability and clearance rates. LC-MS/MS quantifies plasma concentrations. For brain penetration, evaluate logBB values. Corrogate with toxicity studies (e.g., Ames test for mutagenicity) .

Q. How to mitigate instability of the aldehyde group during storage?

Store under inert atmosphere (Argon) at –20°C in amber vials. Add stabilizers (e.g., BHT) to inhibit oxidation. Monitor degradation via periodic NMR or LC-MS. For long-term stability, derivatize the aldehyde to a more stable form (e.g., acetal) and regenerate it in situ before use .

Q. How to investigate synergistic effects with existing antimicrobials?

Perform checkerboard assays to calculate fractional inhibitory concentration indices (FICI). Isobolograms classify interactions (synergistic FICI ≤0.5). Mechanistic studies include efflux pump inhibition assays (e.g., using phenylalanine-arginine β-naphthylamide) and β-lactamase inhibition tests. Transcriptomics (RNA-seq) identifies upregulated/downregulated pathways in combination therapy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.